(Z)-8-Tetradecenal

Description

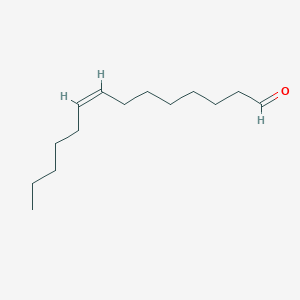

Structure

3D Structure

Properties

CAS No. |

169054-69-7 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

(E)-tetradec-9-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5+ |

InChI Key |

ANJAOCICJSRZSR-AATRIKPKSA-N |

SMILES |

CCCCCC=CCCCCCCC=O |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC=O |

Canonical SMILES |

CCCCC=CCCCCCCCC=O |

boiling_point |

295.00 to 299.00 °C. @ 760.00 mm Hg |

density |

0.833-0.845 |

physical_description |

Clear liquid; Fruity, citrusy aroma |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

(Z)-8-TETRADECENAL |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereochemical Control

Multi-Step Synthetic Strategies for (Z)-8-Tetradecenal

The synthesis of this compound is a multi-step process that often begins with readily available cyclic or linear precursors. Key transformations include carbon-carbon bond formation to construct the 14-carbon backbone, stereoselective creation of the Z-double bond, and the introduction of the terminal aldehyde functionality.

Ozonolysis-Based Synthetic Pathways (e.g., from Cyclooctene)

A common and efficient strategy for synthesizing this compound and related alkenals initiates with the ozonolysis of cyclooctene (B146475). google.comresearchgate.netexpertcorps.ru This reaction cleaves the cyclic olefin to produce a linear C8 difunctional compound, which serves as a versatile intermediate.

A representative synthesis starts with the ozonolysis of cyclooctene in a methanol (B129727) and dichloromethane (B109758) solvent mixture. google.com This process, followed by a workup, yields methyl 8-oxooctanoate. google.com This key intermediate possesses both an ester and an aldehyde group, providing handles for subsequent transformations to build the full carbon chain and introduce the desired functionality. google.com

Stereoselective Olefin Formation Techniques (e.g., Wittig Reactions)

The Wittig reaction is a cornerstone for the stereoselective formation of the Z-double bond in this compound. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.orgnih.gov

In the synthesis of this compound from methyl 8-oxooctanoate, a Z-selective Wittig reaction is employed. google.com The aldehyde group of methyl 8-oxooctanoate reacts with an n-hexyltriphenylphosphonium bromide ylide. google.com Non-stabilized ylides, such as the one derived from n-hexyltriphenylphosphonium bromide, typically favor the formation of the Z-alkene. wikipedia.orgorganic-chemistry.org This reaction produces methyl (Z)-8-tetradecenoate with high stereoselectivity, often achieving a Z/E ratio greater than 97:3. google.com The Schlosser modification of the Wittig reaction can be utilized to favor the E-alkene if desired. wikipedia.org

Recent advancements have explored alternative methods for Z-selective olefination, including the use of sulfur ylides and catalytic Wittig reactions, which may offer different substrate scopes and reaction conditions. organic-chemistry.orgresearchgate.net

Aldehyde Group Introduction Methodologies (e.g., Selective Oxidation/Reduction)

The final step in the synthesis of this compound is the introduction of the aldehyde group. This is typically achieved through the selective oxidation of a primary alcohol or the partial reduction of an ester.

Selective Oxidation: Following the Wittig reaction, the ester group of methyl (Z)-8-tetradecenoate is reduced to a primary alcohol, (Z)-8-tetradecen-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄). google.comchemistrysteps.com This alcohol is then carefully oxidized to the corresponding aldehyde. Reagents such as pyridinium (B92312) dichromate (PDC) or pyridinium chlorochromate (PCC) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. google.comchemistrysteps.comvulcanchem.com

Selective Reduction: An alternative approach involves the direct partial reduction of an ester to an aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent for this purpose. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comlibretexts.org The reaction is typically conducted at low temperatures (-78 °C) to prevent further reduction of the newly formed aldehyde to an alcohol. chemistrysteps.comchemistrysteps.comlibretexts.org This method can be advantageous as it shortens the synthetic sequence. masterorganicchemistry.com

Precursor Utilization in this compound Synthesis

The choice of precursors is critical for an efficient and cost-effective synthesis of this compound.

Cyclooctene: As previously discussed, cyclooctene is a valuable and common precursor due to its symmetrical nature, which simplifies the initial ozonolysis step to produce a single C8 difunctional intermediate. google.comresearchgate.net

1,8-Octanediol: This commercially available linear diol can be used as a starting material. A multi-step sequence involving mono-protection, oxidation to the aldehyde, and a subsequent Wittig reaction can lead to the desired product. researchgate.net

7-Tetradecyne-1-ol: This acetylenic alcohol can be stereoselectively reduced to the corresponding Z-alkenol using Lindlar's catalyst, followed by oxidation to the aldehyde.

(Z)-8-Tetradecen-1-ol: This alcohol is a direct precursor and can be oxidized to this compound using various oxidizing agents. google.comlookchem.com

Purity Assessment and Isomeric Characterization in Synthetic Products

Ensuring the chemical purity and, crucially, the isomeric purity of the final product is paramount. The presence of the E-isomer can significantly impact the properties and applications of this compound.

Spectroscopic Validation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. google.comgoogle.com

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. Key resonances include:

A triplet for the aldehydic proton (CHO) around δ 9.77 ppm. google.com

A multiplet for the vinylic protons (CH=CH) of the Z-double bond, typically observed around δ 5.35 ppm. google.com

A triplet for the terminal methyl group (CH₃) protons at approximately δ 0.89 ppm. google.com

Multiplets for the methylene (B1212753) protons (CH₂) adjacent to the double bond and the aldehyde group. google.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with the aldehydic carbon appearing as a downfield signal around δ 202.8 ppm. google.com The carbons of the Z-double bond are also readily identifiable.

The integration of these signals in the ¹H NMR spectrum, along with chromatographic methods like Gas Chromatography (GC), allows for the quantification of the Z/E isomer ratio, ensuring the stereochemical integrity of the synthesized this compound. google.com

Interactive Data Table: Key ¹H NMR Signals for this compound google.com

| Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde | CHO | 9.77 | t | 1.38 |

| Alkene | CH=CH | 5.35 | mc | - |

| Methylene | CH₂-CHO | 2.42 | dt | 1.8, 7.5 |

| Methylene | CH₂-C= | 1.95-2.05 | m | - |

| Methylene | CH₂ adjacent to CH₂-CHO | 1.63 | quint | 7.5 |

| Methyl | CH₃ | 0.89 | t | 7.0 |

Chromatographic Determination of Isomeric Composition (e.g., High-Performance Liquid Chromatography)uni.lu

The precise determination of the isomeric composition of this compound is critical, as even minor amounts of the corresponding (E)-isomer can significantly impact its biological activity in pheromonal applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of these geometric isomers, often providing superior resolution compared to gas chromatography (GC) for such compounds.

Reversed-phase HPLC (RP-HPLC) is a particularly effective method for resolving the (Z) and (E) isomers of unsaturated long-chain aldehydes. tandfonline.comacs.org This technique typically employs a nonpolar stationary phase, such as octadecylsilane (B103800) (ODS, C18), and a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. tandfonline.comsielc.com The separation principle is based on the differential partitioning of the isomers between the stationary and mobile phases. The distinct three-dimensional structures of the (Z) and (E) isomers lead to different interactions with the stationary phase, allowing for their separation. Generally, in RP-HPLC systems, the (Z)-isomer, having a less linear and more "kinked" structure, elutes earlier than the more linear (E)-isomer.

Another highly effective approach is the use of silver ion chromatography (Ag-HPLC). acs.orgoup.comuq.edu.au This method utilizes a stationary phase impregnated with silver ions (Ag⁺). The separation is based on the reversible formation of π-complexes between the silver ions and the double bonds of the unsaturated aldehyde isomers. aocs.org The stability of these complexes differs between the (Z) and (E) configurations, enabling their separation. In Ag-HPLC, the elution order is typically reversed from that of RP-HPLC, with the (E)-isomer eluting before the (Z)-isomer. mdpi.com This is because the complex formed with the more sterically hindered (Z)-isomer is stronger, leading to a longer retention time. mdpi.com

Derivatization can also be employed to enhance detection and separation. Aldehydes can be converted to 2,4-dinitrophenylhydrazone (DNPH) derivatives, which exhibit strong UV absorbance, facilitating detection. researchgate.netnih.gov These derivatives can then be effectively separated using RP-HPLC. researchgate.net

The following table provides illustrative data based on typical HPLC analyses of C14 aldehyde isomers, demonstrating the separation achievable with these methods.

Note: Retention times are illustrative and can vary significantly based on specific conditions such as column type (e.g., C18, C8), column dimensions, particle size, mobile phase composition (e.g., acetonitrile/water ratio), flow rate, and temperature.

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 6430188 |

Biological Activity and Biochemical Roles of Z 8 Tetradecenal

Antimicrobial Properties and Associated Mechanisms of Action

(Z)-8-Tetradecenal has demonstrated notable antimicrobial properties, particularly against plant pathogens. Its mechanisms of action involve the disruption of microbial cell integrity and it has been identified as a key metabolite in the biosynthesis pathways of certain bacteria.

Impact on Microbial Cell Integrity and Ultrastructure

The antimicrobial action of extracts containing this compound is linked to the disruption of microbial cell structures. Studies on Foc TR4 treated with extracts from S. hygroscopicus have shown damage to the fungal cell membrane integrity and ultrastructure. dntb.gov.uanih.govnih.gov This damage is evidenced by the degradation of mycelium. dntb.gov.uanih.govnih.gov The disruption of the cell membrane is a common mechanism by which antimicrobial compounds inhibit the growth of pathogenic fungi. nih.gov

Identification as a Key Metabolite in Microbial Biosynthesis (e.g., Streptomyces hygroscopicus)

Metabolomic studies have been instrumental in identifying this compound as a key secondary metabolite produced by Streptomyces hygroscopicus. dntb.gov.uanih.govnih.govresearchgate.netresearchgate.net In an analysis of extracts from S. hygroscopicus subsp. hygroscopicus 5-4, this compound was among the main differential metabolites detected after seven days of fermentation. dntb.gov.uanih.govnih.govresearchgate.netresearchgate.net This bacterium is known for producing a variety of bioactive compounds, including antibiotics like hygromycin B. dntb.gov.uanih.govnih.govwikipedia.org The biosynthesis of this compound by S. hygroscopicus underscores the diverse metabolic capabilities of this bacterium and its potential as a source of novel antimicrobial agents. dntb.gov.uanih.govnih.govresearchgate.netresearchgate.net

Investigation of Chemosensory Perception and Olfactory Responses

Beyond its antimicrobial activities, this compound possesses distinct sensory properties that have been the subject of chemosensory research. Its low olfactory threshold and unique aroma profile set it apart from structurally similar compounds.

Quantitative Studies of Olfactory Thresholds

A remarkable characteristic of this compound is its exceptionally low odor threshold. google.com Quantitative studies have determined its odor threshold value in water to be a mere 0.009 parts per billion (ppb). google.comwikipedia.orgquora.com This low threshold indicates that even minute quantities of the compound can be detected by the human olfactory system, making it a potent aroma chemical. google.com

Comparative Analysis of Sensory Properties with Structurally Related Alkenals

When compared to structurally related alkenals, the sensory properties of this compound are notably superior. google.com For instance, the odor threshold of its geometric isomer, (E)-8-Tetradecenal, is significantly higher at 1.24 ppb. google.com Furthermore, the structurally similar compounds (Z)-7-Tetradecenal and (Z)-9-Tetradecenal have odor thresholds that are approximately two orders of magnitude higher than that of this compound. google.com This stark difference highlights the specificity of the olfactory response to the precise double bond position in the carbon chain. The aroma profile of this compound is described as citrus, fruity, floral, and waxy. thegoodscentscompany.com

Interactive Table: Olfactory Thresholds of this compound and Related Compounds

| Compound | Odor Threshold (in water) |

| This compound | 0.009 ppb google.comwikipedia.orgquora.com |

| (E)-8-Tetradecenal | 1.24 ppb google.com |

| (Z)-7-Tetradecenal | ~100x higher than this compound google.com |

| (Z)-9-Tetradecenal | ~100x higher than this compound google.com |

Exploration of Potential Biological Signaling Pathways

The biological activity of this compound as a semiochemical, particularly as an insect pheromone, is mediated by a complex and highly sensitive signal transduction cascade within the olfactory system of the receiving organism. While direct research on the signaling pathways specifically activated by this compound is limited, the well-established mechanisms for similar long-chain fatty acid-derived pheromones in insects, especially moths, provide a robust framework for understanding its potential mode of action. The process begins when the pheromone molecule enters the sensory apparatus of the insect antenna and culminates in the generation of an electrical signal that is transmitted to the brain.

The detection of pheromones occurs in specialized hair-like structures on the insect antenna called olfactory sensilla. nih.govfrontiersin.org These sensilla house the dendrites of olfactory sensory neurons (OSNs) and are filled with an aqueous fluid known as the sensillum lymph. nih.gov The journey of a lipophilic molecule like this compound from the air to the neuronal membrane is facilitated by Odorant-Binding Proteins (OBPs), which are small, soluble proteins secreted in high concentrations into the lymph by support cells. frontiersin.orgresearchgate.net OBPs are thought to capture pheromone molecules and transport them across the aqueous lymph to the dendritic membrane of the OSN. researchgate.net

The core of pheromone recognition lies in the interaction with specific Pheromone Receptors (PRs), which are a subclass of the broader Odorant Receptor (OR) family. frontiersin.orgfrontiersin.org These receptor proteins are embedded in the dendritic membrane of the OSNs. nih.gov Each OSN typically expresses a specific type of PR, which confers its specificity to a particular pheromone component. nih.gov For the signal to be transduced, the PR must form a heterodimeric complex with a highly conserved co-receptor known as the Odorant Receptor Co-receptor (Orco). frontiersin.orgfrontiersin.orgresearchgate.net This PR-Orco complex functions as a ligand-gated ion channel. frontiersin.orgplos.org

A third critical protein in the detection of lipid-derived pheromones is the Sensory Neuron Membrane Protein 1 (SNMP1), a member of the CD36 family. nih.govuni-halle.de SNMP1 is localized to the dendritic membrane of pheromone-sensitive neurons and is considered essential for the efficient detection of many moth pheromones. sdbonline.orgnih.gov It is hypothesized to work in concert with OBPs and the PR-Orco complex, possibly by facilitating the release of the pheromone from the OBP and its transfer to the receptor. frontiersin.org

Upon binding of this compound to its specific PR, the PR-Orco complex is activated, leading to the generation of an electrical signal. The precise nature of this transduction event has been the subject of extensive research, with evidence supporting two primary, potentially coexisting, signaling pathways:

Ionotropic Signaling: This is considered the primary and most rapid mechanism for olfactory transduction in insects. slu.sepnas.org In this model, the binding of the pheromone directly gates the PR-Orco ion channel, causing it to open. frontiersin.org This allows an influx of cations (such as Na⁺ and Ca²⁺) into the neuron, leading to membrane depolarization and the generation of an action potential. nih.gov The fast nature of this ionotropic mechanism is crucial for insects to track the intermittent filaments of a pheromone plume in real-time. pnas.orgcore.ac.uk

Metabotropic Signaling: In addition to the direct ionotropic response, there is growing evidence for the involvement of slower, G-protein-coupled second messenger pathways. plos.orgslu.senih.gov In this model, the activated receptor complex can also interact with a G-protein. pnas.orgmdpi.com This interaction initiates an intracellular signaling cascade, potentially involving enzymes like adenylyl cyclase or phospholipase C, leading to the production of second messengers such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃). pnas.orgmdpi.com These second messengers can then modulate the activity of the ion channel or other downstream targets. plos.org This metabotropic pathway may serve to amplify the initial signal, increase sensitivity to very low pheromone concentrations, and contribute to processes like sensory adaptation. slu.senih.gov

Therefore, the biological signaling of this compound likely involves its binding to a specific Pheromone Receptor, which, in a complex with Orco and assisted by OBP and SNMP1, triggers a rapid ionotropic response for immediate signal generation, potentially supplemented by a metabotropic cascade for signal modulation and amplification.

Table of Key Proteins in Potential Pheromone Signaling Pathways

| Protein Component | Abbreviation | Proposed Function in the Signaling Pathway | Primary Mechanism |

|---|---|---|---|

| Odorant-Binding Protein | OBP | Captures and transports hydrophobic pheromone molecules across the aqueous sensillum lymph to the receptor neuron. frontiersin.orgresearchgate.net | Ligand Transport |

| Pheromone Receptor | PR / OR | Specifically binds the pheromone molecule; determines the ligand specificity of the neuron. frontiersin.orgfrontiersin.org | Ligand Recognition |

| Odorant Receptor Co-receptor | Orco | Forms a heterodimeric complex with the PR to create a functional ligand-gated ion channel. researchgate.net | Ion Channel Formation |

| Sensory Neuron Membrane Protein 1 | SNMP1 | Facilitates the transfer of the lipid-derived pheromone to the receptor complex, crucial for an efficient response. nih.govsdbonline.orgnih.gov | Ligand Transfer/Co-reception |

| G-Protein | - | Transduces signal from the activated receptor to intracellular effector enzymes, initiating a second messenger cascade. pnas.orgmdpi.complos.org | Metabotropic Modulation |

Biosynthetic Pathways and Natural Occurrence

Endogenous Production in Biological Systems

(Z)-8-Tetradecenal is produced endogenously within the specialized pheromone glands of certain moth species. These glands, typically located at the tip of the female's abdomen, are the primary sites for the synthesis and release of a complex blend of volatile compounds that attract conspecific males for mating. While the specific species that utilize this compound as a key pheromone component are not as extensively documented as those for other related pheromones, its presence has been noted in the pheromone blends of some moths. The production of these pheromones is a critical aspect of their reproductive strategy, ensuring species-specific communication and successful mating. The biosynthesis of moth sex pheromones, including aldehydes like this compound, is often regulated by neuropeptides, such as the pheromone biosynthesis activating neuropeptide (PBAN).

Proposed Metabolic Precursors and Enzymatic Transformations

The biosynthesis of this compound, like other Type I moth pheromones, originates from fatty acid metabolism. lu.senih.gov The general pathway involves the synthesis of saturated fatty acids, followed by a series of modifications including desaturation, chain-shortening, and functional group conversion. lu.senih.gov

Potential Role of Fatty Acid Derivatives and Desaturase Systems

The carbon backbone of this compound is derived from common saturated fatty acids, primarily palmitic acid (a C16 fatty acid) and stearic acid (a C18 fatty acid). pnas.org These fatty acids undergo a series of enzymatic modifications to produce the final C14 aldehyde.

A crucial step in this pathway is the introduction of a double bond at a specific position in the fatty acid chain. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases. lu.sefishersci.ca These enzymes are highly specific in terms of the position and the stereochemistry (Z or E configuration) of the double bond they create. tandfonline.com For the synthesis of this compound, a Δ8-desaturase is proposed to be involved. Research on the Oriental fruit moth, Grapholita molesta, which produces the related (Z)-8-dodecenyl acetate, has identified a Δ8 fatty acyl desaturase as a key enzyme in its pheromone biosynthesis. lu.senih.gov This suggests that a similar enzymatic system could be responsible for creating the C8 double bond in the C14 precursor of this compound.

The biosynthetic pathway likely proceeds as follows:

Fatty Acid Synthesis: The process begins with the de novo synthesis of palmitoyl-CoA (C16) or stearoyl-CoA (C18) from acetyl-CoA and malonyl-CoA through the action of fatty acid synthase (FAS). lu.se

Chain Shortening: The C16 or C18 fatty acyl-CoA is then subjected to one or more rounds of β-oxidation, a process that shortens the carbon chain by two carbons at a time, to yield a C14 fatty acyl-CoA (myristoyl-CoA). pnas.org

Desaturation: A Δ8-desaturase introduces a cis (Z) double bond between the 8th and 9th carbon atoms of the myristoyl-CoA, forming (Z)-8-tetradecenoyl-CoA.

Reduction: The resulting (Z)-8-tetradecenoyl-CoA is then reduced to the corresponding alcohol, (Z)-8-tetradecenol, by a fatty acyl reductase (FAR). tandfonline.com

Oxidation: Finally, the alcohol functional group of (Z)-8-tetradecenol is oxidized to an aldehyde by an alcohol oxidase, yielding the final product, this compound.

The following interactive table summarizes the proposed biosynthetic pathway for this compound.

| Step | Precursor | Enzyme(s) | Product |

| 1 | Acetyl-CoA + Malonyl-CoA | Fatty Acid Synthase (FAS) | Palmitoyl-CoA (C16) or Stearoyl-CoA (C18) |

| 2 | Palmitoyl-CoA or Stearoyl-CoA | β-oxidation enzymes | Myristoyl-CoA (C14) |

| 3 | Myristoyl-CoA | Δ8-Desaturase | (Z)-8-Tetradecenoyl-CoA |

| 4 | (Z)-8-Tetradecenoyl-CoA | Fatty Acyl Reductase (FAR) | (Z)-8-Tetradecenol |

| 5 | (Z)-8-Tetradecenol | Alcohol Oxidase | This compound |

It is important to note that the precise sequence of desaturation and chain-shortening can vary between different species of moths. In some cases, desaturation may occur on a longer chain fatty acid before it is shortened to the final C14 length. The specificity of the desaturases and the other enzymes in the pathway are key to producing the unique pheromone blend of each species.

Table of Chemical Compounds

Analytical Methodologies for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like (Z)-8-Tetradecenal. This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for both qualitative and quantitative assessments. In practice, GC-MS is widely used to identify and quantify aldehyde components in various samples, including natural product extracts and pheromone formulations. rjptonline.orgstechnolock.com

Optimization of Chromatographic Conditions for Alkenal Profiling (e.g., Column Selection, Temperature Programming)

The successful separation and analysis of alkenals such as this compound by GC-MS are highly dependent on the optimization of chromatographic conditions. numberanalytics.com Key parameters that require careful consideration include the selection of the capillary column and the temperature programming of the GC oven. nih.gov

Column Selection: The choice of the stationary phase in the GC column is critical. For general profiling of volatile and semi-volatile compounds, including aldehydes, columns with a non-polar stationary phase are frequently employed. nih.govnist.gov A common example is a DB-5 or HP-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. rjptonline.orgnist.gov These columns separate compounds primarily based on their boiling points and are effective for a wide range of analytes. For more complex mixtures or when isomers need to be separated, columns with different polarities might be selected. nih.gov

Temperature Programming: A programmed temperature ramp is essential for analyzing samples containing a mixture of compounds with varying volatilities. numberanalytics.com A typical temperature program for analyzing this compound might start at a relatively low initial temperature, hold for a few minutes, and then ramp up at a controlled rate to a final high temperature. For instance, the National Institute of Standards and Technology (NIST) database reports a retention index for this compound using a DB-5 column with a temperature program that ramps from 100°C to 275°C at a rate of 5°C/min. nist.gov In other analyses of similar compounds, the oven temperature program was set to start at 50°C and increase at rates of 3°C/min or 10°C/min to a final temperature of around 280-300°C. rjptonline.org The optimization of these heating rates and hold times is crucial for achieving good resolution and peak shape. frontiersin.org

Table 1: Example GC Temperature Programs for Alkenal Analysis

| Parameter | Example 1 nist.gov | Example 2 rjptonline.org | Example 3 mdpi.com |

|---|---|---|---|

| Initial Temp. | 100°C | 50°C | 60°C |

| Initial Hold | 1 min | - | 4 min |

| Ramp Rate | 5°C/min | 3°C/min | 10°C/min |

| Final Temp. | 275°C | 300°C | 150°C (then ramped to 310°C) |

Mass Spectral Fragmentation Pattern Analysis and Retention Index Validation

Mass Spectral Fragmentation: Following separation by the gas chromatograph, the molecules are ionized, typically by electron impact (EI), and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. For this compound (C₁₄H₂₆O), the molecular ion [M]⁺ would appear at an m/z of 210.36. nist.gov The fragmentation pattern for long-chain aldehydes is characterized by specific cleavages that help in its identification. While a specific fragmentation pattern for this compound is not detailed in the provided results, analysis of closely related isomers like (Z)-9-tetradecenal shows a molecular ion at m/z 210 and a characteristic base peak at m/z 55, which aids in confirming the compound's integrity. google.com

Retention Index Validation: The retention time, while useful, can vary between different GC systems and runs. To standardize this, the Van den Dool and Kratz retention index (RI) is calculated. This index compares the retention time of the analyte to those of a series of n-alkane standards run under the identical temperature program. nist.gov The NIST Chemistry WebBook lists a retention index of 1599 for this compound on a non-polar DB-5 column. nist.gov Comparing the experimentally determined RI with established database values provides a high degree of confidence in the identification of the compound.

Complementary Analytical Techniques for Structural Confirmation and Purity Assessment

While GC-MS is a cornerstone for the analysis of this compound, it is often supplemented by other analytical methods for unambiguous structural confirmation and to assess the purity of a sample. This is particularly important in applications like pheromone synthesis, where isomeric purity is critical for biological activity.

High-Performance Liquid Chromatography (HPLC) can be used as a complementary separation technique, especially for preparative refinement to achieve high purity (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. ¹H NMR and ¹³C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the position and the Z-configuration of the double bond, as well as verifying the aldehyde functional group. For more complex molecules, techniques like MALDI-ToF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry can also be employed for structural characterization. mdpi.com The purity of synthesized batches is a critical parameter, as impurities can significantly affect the outcomes of biological assays.

Ecological Implications and Translational Research Pathways

Role in Interspecies Chemical Ecology and Semiochemical Function Investigation

(Z)-8-Tetradecenal functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. pherobase.com In the animal kingdom, it has been identified as a pheromone in the oribi (Ourebia ourebi), a small antelope species. pherobase.com

In the insect world, aldehydes with similar structures are critical components of sex pheromones, facilitating mating behaviors. For instance, the related compound (Z)-9-tetradecenal is a known sex pheromone component in several moth species, including the agricultural pests Helicoverpa armigera and Helicoverpa zea. Research on such compounds often involves electroantennogram, wind-tunnel bioassays, and field-trapping to determine their effects on insect behavior. researchgate.net While (Z)-9-tetradecenal can enhance the attractiveness of pheromone traps for certain moth species, this compound's specific roles as an attractant or inhibitor in many insect species remain an area of active investigation. researchgate.net The precise blend of pheromone components is often crucial for species-specific attraction, and the presence of analogues can sometimes inhibit communication. annualreviews.org

Sustainable Agricultural Research Applications

The unique properties of semiochemicals like this compound are being explored for innovative and sustainable agricultural practices. researchgate.netmdpi.com These compounds offer an eco-friendly alternative to conventional synthetic pesticides for managing pest populations. scirp.orgnih.govmdpi.com

This compound is being investigated as a component in bio-based pest management strategies. googleapis.comgoogle.com Such strategies often involve using pheromones for mating disruption, where the synthetic pheromone is released into the environment to confuse males and prevent them from finding females, thereby reducing the pest population. annualreviews.org Formulations are being developed to ensure a controlled and prolonged release of these semiochemicals throughout the crop season, with properties like water dispersibility and rain fastness to maintain efficacy under various environmental conditions. googleapis.comgoogle.com

In addition to its role in insect communication, this compound has been identified as having antimicrobial properties. A 2023 study on Streptomyces hygroscopicus subsp. hygroscopicus 5-4 identified this compound as one of the main differential metabolites with antifungal activity against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), the fungus that causes Fusarium wilt of bananas. nih.gov Another study found that an ethanol (B145695) extract of Anacyclus pyrethrum root, which contained (Z)-7-Tetradecenal (a closely related isomer) as a major component (7.08%), showed antimicrobial activity against a range of microbial species. ijper.org

Antimicrobial Activity Associated with this compound and Related Compounds

| Source Organism/Product | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Streptomyces hygroscopicus subsp. hygroscopicus 5-4 | Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4) | This compound was a key differential metabolite in extracts that damaged the pathogen's cell membrane and inhibited mycelial growth. | nih.gov |

| Anacyclus pyrethrum (root extract) | Various bacteria and one fungus | Extract containing 7.08% (Z)-7-tetradecenal was active against most tested microbial species. | ijper.org |

Environmental Fate and Degradation Studies in Natural Systems

As this compound is released into the environment, either naturally by organisms or through agricultural applications, its persistence and degradation are important considerations. europa.eu Like other volatile organic compounds, it is subject to degradation through various chemical and biological processes. researchgate.netnih.gov

Once in the atmosphere, unsaturated aldehydes like this compound are degraded through reactions with atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone (O3). acs.orgconicet.gov.ar The primary mechanisms of atmospheric degradation are photolysis and oxidation. conicet.gov.ar For long-chain alkenals, the reaction with OH radicals is a significant degradation pathway during the daytime. acs.orgnih.gov

Kinetic studies on similar unsaturated aldehydes show that the rate of reaction often depends on the position of the double bond and the length of the carbon chain. acs.orgnih.gov For example, the atmospheric lifetime of trans-2-hexenal (B146799) due to reaction with Cl atoms (another atmospheric oxidant, particularly in coastal regions) was estimated to be around 9 hours. acs.orgnih.gov The degradation process typically involves the addition of the oxidant to the C=C double bond or abstraction of a hydrogen atom from the aldehyde group. nih.gov These reactions lead to the formation of various smaller, often oxygenated, products and can contribute to the formation of secondary organic aerosols (SOA). conicet.gov.arnih.gov

Atmospheric Degradation of Alkenals

| Compound Type | Primary Degradation Pathways | Key Oxidants | Potential Products | Reference |

|---|---|---|---|---|

| Unsaturated Aldehydes | Photolysis, Oxidation | OH radicals (daytime), NO₃ radicals (nighttime), O₃, Cl atoms | Smaller aldehydes, Glyoxal, Secondary Organic Aerosols (SOA) | acs.orgconicet.gov.arnih.gov |

In soil and water, microbial degradation is a key process for breaking down organic compounds like this compound. frontiersin.org Various microorganisms, including bacteria and fungi, have been shown to degrade pesticides and other xenobiotic compounds. frontiersin.org Genera such as Bacillus, Pseudomonas, Rhodococcus, and various fungi are known to be effective in bioremediation. frontiersin.org

The degradation process is influenced by environmental factors like temperature and pH. frontiersin.org For instance, studies on the microbial degradation of the insecticide acetamiprid (B1664982) showed optimal degradation at a pH of 7.0 and a temperature of 35°C. frontiersin.org The biochemical mechanisms often involve enzymes that catalyze the breakdown of the molecule. While specific pathways for this compound are not extensively detailed, the degradation of fatty aldehydes by microorganisms is a common metabolic process.

Q & A

Q. What are the established methods for synthesizing (Z)-8-Tetradecenal with high stereochemical purity?

- Methodological Answer : this compound synthesis typically employs stereoselective reactions such as the Wittig reaction or catalytic hydrogenation of alkynes. To ensure stereochemical purity, reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be rigorously optimized. For example, palladium-based catalysts can enhance Z-selectivity in hydrogenation. Post-synthesis purification via column chromatography or preparative GC is critical to isolate the desired isomer, followed by characterization using NMR (¹H/¹³C) and GC-MS to confirm purity (>95%) .

Q. How do thermodynamic properties like vaporization enthalpy (ΔvH) vary between (Z)- and (E)-isomers of tetradecenal?

- Methodological Answer : Thermodynamic data for this compound (ΔvH = 78.8 kJ mol⁻¹) and its (E)-isomer (ΔvH = 79.3 kJ mol⁻¹) indicate subtle differences due to steric and electronic effects. These values, measured via calorimetry or gas chromatography (CGC), reflect the increased stability of the E-isomer in the vapor phase. Researchers should replicate measurements under standardized conditions (e.g., 298–409 K temperature range) and compare results with literature databases to validate findings .

Q. What spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies aldehyde functional groups (C=O stretch at ~1720 cm⁻¹), while ¹H NMR distinguishes Z/E configurations via coupling constants (J ≈ 10–12 Hz for Z-isomers). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₄H₂₆O, exact mass 210.1984). For mixtures, hyphenated techniques like GC-MS or LC-MS provide both separation and structural identification .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to minimize isomerization during thermal analysis of this compound?

- Methodological Answer : To prevent thermal isomerization, use inert atmospheres (N₂/Ar) and lower heating rates (≤2°C/min) during differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Pre-screening via temperature-controlled NMR can identify degradation thresholds. Kinetic studies using Arrhenius equations help model isomerization rates and establish safe operational limits .

Q. What statistical approaches are appropriate for reconciling contradictory literature values of this compound’s physical properties?

- Methodological Answer : Meta-analysis frameworks, such as weighted mean calculations or Bayesian hierarchical models, account for methodological variability (e.g., differences in calorimetry vs. GC). Outlier detection tools (Grubbs’ test) identify anomalous data points. Researchers should also assess measurement uncertainty intervals and cross-validate results with independent techniques (e.g., comparing ΔvH from CGC and ebulliometry) .

Q. What molecular modeling strategies can predict biological activity differences between this compound and its structural analogs?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking simulations model ligand-receptor interactions (e.g., pheromone-binding proteins). QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., double-bond position, stereochemistry) with bioactivity data from electrophysiological assays .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points (Tm) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Re-measure Tm using differential scanning calorimetry (DSC) with high-purity samples (>99%), and compare heating/cooling cycles to detect metastable phases. Cross-reference with crystallography data (if available) and report detailed experimental conditions (e.g., heating rate, sample encapsulation) .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in this compound bioactivity studies?

- Methodological Answer : Include negative controls (solvent-only) and positive controls (known pheromones like bombykol). Use blind testing protocols to eliminate observer bias. Replicate experiments across multiple batches to account for synthetic variability. Document storage conditions (e.g., −20°C under argon) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.